Phenol-13C6 serves as a valuable tool in studying the metabolism of phenol by soil microbial communities. Techniques like Stable Isotope Probing (SIP) coupled with Gas Chromatography-Mass Spectrometry (GC/MS) allow researchers to identify specific microorganisms involved in phenol degradation. The incorporation of the 13C isotope into the microbial biomass reveals the organisms actively degrading the phenol molecule. This approach helps track carbon flow through the microbial food chain, providing insights into the functioning of soil ecosystems [1].
*Source: DeRito, C. M., Pumphrey, G. D., & Madsen, E. L. (2005). Stable isotope probing--linking microbial identities to function in diverse, environmental samples. [Environmental Microbiology], 7(7), 955-962.
Studies using Escherichia coli, a common laboratory bacterium, have shown that Phenol-13C6 can influence the organism's central carbon metabolism. The incorporation of the 13C isotope allows researchers to track the fate of the carbon atoms from the phenol molecule. This has revealed that Phenol-13C6 can affect pathways like the Tricarboxylic Acid (TCA) cycle and acetate production, highlighting the organism's metabolic response to utilizing phenol as a carbon source [2].
*Source: Zhang, X., & Fang, H. (2006). Impact of phenol on central carbon metabolism in Escherichia coli. [Journal of Applied Microbiology], 101(3), 549-556.
Phenol-13C6 is a stable isotopic variant of phenol, characterized by the substitution of six hydrogen atoms with carbon-13 isotopes. Its chemical formula is represented as with a molecular weight of approximately 100.07 g/mol. This compound is primarily utilized in research and industrial applications where the tracking of carbon atoms is crucial, particularly in metabolic studies and isotopic labeling experiments. The compound exhibits similar physical properties to regular phenol, including a melting point of 40-42 °C and a boiling point of 182 °C .
These synthesis methods are critical for producing labeled compounds for research purposes .
Phenol-13C6 has been utilized in biological studies to trace metabolic pathways due to its stable isotope labeling. It is not inherently biologically active but serves as a tool for understanding the metabolism of phenolic compounds in biological systems. Studies have shown that phenolic compounds can exhibit antioxidant properties and may influence various biological processes, such as:
Phenol-13C6 can be synthesized through several methods:
Phenol-13C6 has several applications across different fields:
The use of stable isotopes like Phenol-13C6 enhances the accuracy and reliability of experimental results .
Interaction studies involving Phenol-13C6 focus on its behavior in biological systems and its interactions with other molecules:
These studies are vital for assessing the implications of using Phenol-13C6 in research and industry .
Phenol-13C6 shares similarities with various other isotopically labeled compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Phenol-d6 | C6H6O | Deuterated form; used for NMR applications |
Benzene-13C6 | C6H6 | Labeled benzene; used in environmental studies |
Aniline-13C6 | C6H7N | Amino derivative; used in dye synthesis |
Chlorobenzene-13C6 | C6H5Cl | Halogenated variant; useful in organic synthesis |
Phenol-d5 | C6H5D | Another deuterated variant; often used in spectroscopy |
Phenol-13C6 stands out due to its specific labeling with carbon isotopes, making it particularly useful for tracking carbon flow in metabolic processes while being chemically similar to regular phenol .
Corrosive;Acute Toxic;Health Hazard